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Compound of Interest

Compound Name: 3-Methylhexane-d16

CAS No.: 284664-84-2

Cat. No.: B1627838

Get Quote

Technical Master File: 3-Methylhexane-d16
CAS Registry Number: 284664-84-2 Document Type: Technical Monograph & Identification

Protocol Version: 2.0 (Senior Scientist Review)

Executive Summary
3-Methylhexane-d16 (C₇D₁₆) is the fully deuterated isotopologue of 3-methylhexane. It serves

as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) for the

quantification of volatile organic compounds (VOCs) and petroleum hydrocarbons. Its utility

extends to metabolic stability studies where the Kinetic Isotope Effect (KIE) is leveraged to

understand oxidative metabolism at the branched tertiary carbon.

This guide provides a definitive identification framework, distinguishing the d16 isotopologue

from its protio-analog (CAS 589-34-4) and partial deuterated impurities.
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Accurate identification begins with precise nomenclature. Unlike generic "deuterated hexanes,"

3-Methylhexane-d16 possesses a unique stereochemical and isotopic signature.

Parameter Specification

Chemical Name 3-Methylhexane-d16

Synonyms

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-

(trideuteriomethyl)hexane; Perdeuterated 3-

methylhexane

CAS Number 284664-84-2

Unlabeled Parent CAS 589-34-4

Molecular Formula C₇D₁₆

Molecular Weight 116.30 g/mol (vs. 100.21 g/mol for unlabeled)

SMILES (Isomeric)
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])

([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]

InChI Key VLJXXKKOSFGPHI-XTICTZQMSA-N

Isotopic Purity Typically ≥98 atom % D

Structural Visualization
The following diagram illustrates the complete deuteration of the carbon backbone. Note the

tertiary carbon at position 3, which is the primary site of metabolic attack in the non-deuterated

form.

Figure 1: Connectivity of 3-Methylhexane-d16 showing full deuteration.
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Physical & Chemical Properties
The substitution of Hydrogen (H) with Deuterium (D) induces subtle but measurable changes in

physical properties, known as the secondary isotope effect.

Property
3-Methylhexane
(Protio)

3-Methylhexane-
d16 (Deutero)

Significance

Boiling Point 91-92 °C ~90-91 °C

Inverse isotope effect

often lowers BP

slightly in alkanes.

Density (25°C) 0.687 g/mL ~0.798 g/mL

Critical: d16 is

significantly denser

(~16% increase).

Refractive Index 1.389 ~1.384

Lower polarizability of

C-D bonds reduces

RI.

Flash Point -1 °C -1 °C
Highly Flammable

(Class 3).

Analytical Identification Protocols
As a Senior Scientist, you cannot rely on a Certificate of Analysis alone. You must validate the

identity and isotopic purity using the following self-validating workflows.

Protocol A: GC-MS Validation (Mass Shift Analysis)
Objective: Confirm molecular weight and isotopic incorporation via fragmentation analysis.

Theory: The molecular ion (M+) shifts from m/z 100 to 116. Key fragments resulting from

cleavage at the C3 branch point will also exhibit specific mass shifts.

Method:

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
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Carrier: Helium at 1.0 mL/min.

Temp Program: 40°C (hold 2 min) → 10°C/min → 200°C.

MS Mode: Electron Impact (EI), 70 eV.

Fragmentation Logic Table:

Fragment Type Cleavage Site
Protio m/z
(C₇H₁₆)

Deutero m/z
(C₇D₁₆)

Shift (Δ)

Molecular Ion Parent 100 116 +16

Loss of Methyl M - CD₃ 85 (M-15) 98 (M-18) +13

Loss of Ethyl C2-C3 Cleavage 71 (C₅H₁₁)⁺ 82 (C₅D₁₁)⁺ +11

Loss of Propyl C3-C4 Cleavage 57 (C₄H₉)⁺ 66 (C₄D₉)⁺ +9

Expert Insight: If you observe significant peaks at m/z 115 or 114, your sample has incomplete

deuteration (d15/d14 isotopologues), which may compromise quantitative accuracy in high-

sensitivity assays.

Protocol B: NMR Spectroscopy (The "Silent" Proton)
Objective: Confirm absence of ¹H signals and presence of ¹³C-D coupling.

¹H NMR (Proton):

Expectation: A "silent" spectrum.

Validation: Run a concentrated sample in CDCl₃. Any peaks observed in the aliphatic

region (0.8 - 1.5 ppm) represent residual protio impurities (C-H bonds).
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Acceptance Criteria: Residual ¹H integral < 2% relative to an internal standard (e.g., TMS).

¹³C NMR (Carbon):

Expectation: Due to C-D coupling (J ~ 20-25 Hz), carbon signals will appear as multiplets

(septets/quintets) rather than the sharp singlets seen in proton-decoupled ¹³C NMR of the

protio compound.

Shift: Expect a slight upfield shift (isotope shift) of 0.3–0.5 ppm compared to the protio

standard.

Applications in Drug Development
Workflow: Internal Standard Quantification
In DMPK (Drug Metabolism and Pharmacokinetics) studies, 3-Methylhexane-d16 is used to

quantify volatile hydrocarbon metabolites or as a surrogate internal standard for lipophilic

compounds.
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Figure 2: Quantitative Workflow using 3-Methylhexane-d16 as Internal Standard.
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Metabolic Stability & KIE
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The tertiary carbon (C3) in 3-methylhexane is the most reactive site for Cytochrome P450

oxidation. By using the d16 variant, the C-D bond at position 3 (which is stronger than C-H)

significantly slows down hydroxylation.

Application: Comparing the metabolic rate of the protio vs. deutero form allows researchers

to calculate the Deuterium Kinetic Isotope Effect (DKIE). A high DKIE indicates that C-H

bond breakage at C3 is the rate-determining step in metabolism.

Handling & Safety
Hazards: Highly Flammable Liquid and Vapor (H225).[1][2] Aspiration hazard (H304). Skin

irritant (H315).[1][2]

Storage: Store at room temperature in a flammables cabinet. Keep container tightly closed to

prevent isotopic dilution via moisture exchange (though minimal for alkanes) and

evaporation.

Disposal: Segregate as halogen-free organic solvent waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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